What are the physicochemical properties of 2,6-naphthalenedisulfonic acid disodium salt?
What are the physicochemical properties of 2,6-naphthalenedisulfonic acid disodium salt?
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Naphthalenedisulfonic Acid Disodium Salt
Introduction
2,6-Naphthalenedisulfonic acid disodium salt (CAS No. 1655-45-4) is a key aromatic sulfonate that serves as a versatile intermediate in organic synthesis. Its applications are particularly prominent in the manufacturing of dyes and pigments and as a precursor for advanced materials.[1] For researchers in materials science and drug development, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various formulations. This guide provides a detailed examination of these properties, grounded in experimental data and established analytical methodologies, to support its effective application in research and development.
Chemical and Physical Identity
The foundational step in utilizing any chemical compound is to confirm its identity and basic physical characteristics. These properties are critical for accurate stoichiometric calculations, safety assessments, and material handling.
The molecular structure consists of a naphthalene core symmetrically substituted with two sulfonate groups at the 2 and 6 positions. The anionic nature of the sulfonate groups is balanced by two sodium counter-ions, rendering the compound a salt.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1655-45-4 | [2] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | |
| Molecular Weight | 332.26 g/mol | |
| Appearance | White to off-white or greyish powder | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
| Density | 1.704 g/cm³ (calculated) |[5] |
Solubility Profile
Solubility is a critical parameter that dictates the choice of solvent systems for reactions, purifications, and formulations. As a salt of a strong acid, 2,6-naphthalenedisulfonic acid disodium salt exhibits distinct solubility behavior.
It is generally described as miscible with or soluble in water.[6] This high aqueous solubility is attributed to the strong ion-dipole interactions between the sodium and sulfonate ions and water molecules. However, researchers have reported difficulties in achieving clear aqueous solutions, often observing precipitates or coagulants.[7] This is frequently due to the presence of inorganic salt impurities, such as sodium chloride, remaining from the synthesis process.[7] Therefore, for applications requiring high purity, filtration of the aqueous solution is a recommended preliminary step.
The compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but is reported to be insoluble in less polar organic solvents such as methanol.[5]
Expert Insight: The choice of solvent for recrystallization or reaction should be made with an understanding of potential impurities. While water is the primary solvent, its high solubility can make recovery challenging. For purification, exploring mixed solvent systems or anti-solvent precipitation may be necessary to achieve high yields of pure material.
Acidity (pKa)
The acidity of the conjugate acid, 2,6-naphthalenedisulfonic acid, is a defining characteristic. Aromatic sulfonic acids are known to be strong acids, with pKa values typically below 1.0. This is because the resulting sulfonate anion is highly stabilized by resonance, with the negative charge delocalized across the three oxygen atoms and, to a lesser extent, the aromatic naphthalene ring.
Spectroscopic Properties
Spectroscopic analysis is essential for confirming the structure and purity of the compound. Below are the key spectral data for 2,6-naphthalenedisulfonic acid disodium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The symmetry of the 2,6-disubstituted naphthalene ring results in a simplified spectrum. Spectra are typically recorded in DMSO-d₆ due to the compound's high solubility in this solvent.[5]
Table 2: NMR Spectral Data in DMSO-d₆
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Assignment | Source(s) |
|---|---|---|---|
| ¹H NMR | 8.19 | d, 2H (H-1, H-5) | [5] |
| 8.00 | d, 2H (H-3, H-7) | [5] | |
| 7.78 | dd, 2H (H-4, H-8) | [5] | |
| ¹³C NMR | 149.2, 147.8, 146.0 | Aromatic C-SO₃ | [5] |
| | 132.0, 128.0, 125.2, 124.2, 123.7 | Aromatic C-H and C-C |[5] |
Note: Specific assignments for ¹³C peaks may require advanced 2D NMR techniques.
Caption: Relationship between structure and ¹H NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the sulfonate group.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Source(s) |
|---|---|---|
| ~3355 | O-H stretch (absorbed water) | [5] |
| ~3056 | Aromatic C-H stretch | [5] |
| ~1140, ~1086 | S=O asymmetric & symmetric stretch (sulfonate) | [5] |
| ~896, ~813 | C-H out-of-plane bending | [5] |
| ~657 | C-S stretch |[5] |
The peak around 3355 cm⁻¹ is indicative of absorbed moisture, which relates to the hygroscopic nature of the salt.
Stability and Handling
Thermal Stability
2,6-Naphthalenedisulfonic acid disodium salt is a thermally stable compound, with a melting point above 300 °C, at which point it begins to decompose.[4] This high thermal stability makes it suitable for reactions conducted at elevated temperatures.
Hygroscopicity and Storage
The free acid form is described as deliquescent, meaning it readily absorbs moisture from the atmosphere to form a solution.[8] While the disodium salt is more stable, sodium sulfonate salts are generally hygroscopic. This property is evidenced by the O-H stretching band commonly observed in its IR spectrum.[5]
Best Practices for Handling & Storage:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[6]
-
Handling: When handling, especially the fine powder, use appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid creating dust clouds, as these can form explosive mixtures with air.[6]
Experimental Protocols
The following sections describe generalized, best-practice protocols for the determination of key physicochemical properties. These protocols are designed to be self-validating and serve as a robust starting point for laboratory investigation.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Objective: To determine the quantitative solubility of the compound in water at a specified temperature (e.g., 25 °C).
Materials:
-
2,6-Naphthalenedisulfonic acid disodium salt (high purity)
-
Deionized water
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Calibrated pH meter
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the compound to a series of glass vials. The excess is crucial to ensure equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a precise volume of deionized water to each vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker set to 25 °C. Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant of each vial. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as UV-Vis spectroscopy (by preparing a standard curve) or HPLC.
-
pH Measurement: Measure the pH of the final saturated solution.
Caption: Workflow for solubility determination via shake-flask method.
Protocol: pKa Determination (Potentiometric Titration)
This method determines the pKa by creating a titration curve. Since the sulfonic acid groups are very strong, a back-titration or titration in a mixed-solvent system may be required to accurately capture the inflection point.
Objective: To experimentally determine the pKa values of 2,6-naphthalenedisulfonic acid.
Materials:
-
2,6-Naphthalenedisulfonic acid disodium salt
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Inert salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl).
-
Initial pH Adjustment: For a strong acid, a back-titration is often most effective. Adjust the initial pH of the solution to a high value (e.g., pH 11) with a known volume of 0.1 M NaOH.
-
Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments.
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Plotting the Curve: Plot the recorded pH values against the volume of HCl added. This will generate a titration curve.
-
pKa Determination: The pKa is determined from the inflection point of the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) against V; the peak of this derivative plot corresponds to the equivalence point. For a strong acid, the pKa will be located in the very low pH region of the curve.
Conclusion
2,6-Naphthalenedisulfonic acid disodium salt possesses a set of well-defined physicochemical properties that are crucial for its application in scientific research. Its high thermal stability, characteristic spectral signature, and strong acidic nature make it a predictable and reliable chemical intermediate. However, researchers must be mindful of its hygroscopicity and the potential for inorganic salt impurities, which can impact solubility and experimental reproducibility. By employing the robust analytical protocols outlined in this guide, scientists and developers can ensure the quality of their material and the integrity of their results.
References
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Hongjin Chem. (n.d.). 2,6-Naphthalenedisulfonic Acid Disodium Salt CAS 1655-45-4 99%. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Naphthalenedisulfonic acid. Retrieved from [Link]
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DrugFuture. (n.d.). 2,6-Naphthalenedisulfonic Acid. Retrieved from [Link]
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ResearchGate. (2018). 2,6-NDS (2,6-Naphthalenedisulfonic acid disodium salt) solubility issue for inorganic synthesis?. Retrieved from [Link]
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Green Agrochem. (2025). Sodium sulfonate chemical. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2-Naphthol-3,6-disulfonic acid disodium salt. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 2,6-Naphthalenedisulfonic Acid | The Merck Index Online. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Absorption 2-Naphthalenesulfonic acid. Retrieved from [Link]
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